

Application of C105SR in hypoxia/reoxygenation cell models.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia/reoxygenation (H/R) injury is a significant cause of cell death in various pathological conditions, including ischemia-reperfusion injury observed during surgical procedures like liver transplantation and in cardiovascular events. A key event in H/R-induced cell death is the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by cyclophilin D (CypD). C105SR is a novel, potent, and selective small-molecule inhibitor of CypD.[1][2][3][4] These application notes provide a comprehensive overview of the use of C105SR in in vitro H/R cell models, detailing its mechanism of action, experimental protocols, and protective effects.

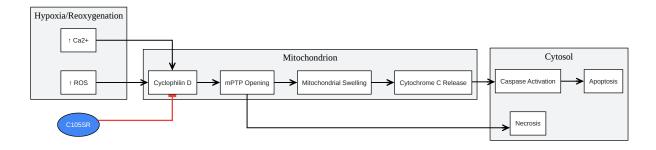
Mechanism of Action

C105SR exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cistrans isomerase (PPlase) activity of CypD.[1][2][3] Under conditions of cellular stress, such as those induced by H/R, CypD facilitates the opening of the mPTP. This leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately resulting in both necrotic and apoptotic cell



death.[1][5] **C105SR** binds to the catalytic site of CypD, preventing it from inducing the opening of the mPTP.[1] This inhibition preserves mitochondrial integrity and function, thereby protecting cells from H/R-induced death.[1][2][3]

Signaling Pathway



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Caption: **C105SR** inhibits CypD, preventing mPTP opening and subsequent cell death pathways.

Experimental Applications and Quantitative Data

C105SR has been demonstrated to be highly effective in protecting cells from H/R-induced injury in various in vitro models. Its application shows significant improvements in cell viability and reductions in markers of cell death.

Table 1: Protective Effects of C105SR in a Hepatic H/R Model



Parameter Assessed	H/R Conditions	C105SR Concentration	Observation	Reference
Cell Viability	4h Hypoxia (1% O2) / 2h Reoxygenation (21% O2)	0.5 μΜ	~75% increase in cell viability	[1]
LDH Release	4h Hypoxia (1% O2) / 2h Reoxygenation (21% O2)	0.5 μΜ	~75% inhibition of LDH release	[1]
Apoptosis (Caspase 3/7 Activity)	4h Hypoxia (1% O2) / 2h Reoxygenation	1 μΜ	Significant reduction in caspase 3/7 activity	[1]
mPTP Opening	4h Hypoxia (1% O2) / 1h Reoxygenation (21% O2)	1 μΜ	Potent inhibition of mPTP opening	[1]

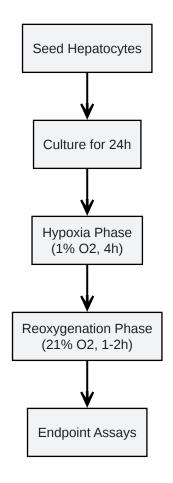
Experimental Protocols

Detailed methodologies for key experiments involving the application of **C105SR** in a hypoxia/reoxygenation cell model are provided below.

Protocol 1: Induction of Hypoxia/Reoxygenation Injury in Cultured Hepatocytes

This protocol describes the establishment of an in vitro H/R model using cultured hepatocytes.





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Caption: Experimental workflow for inducing hypoxia/reoxygenation injury in cell culture.

Materials:

- Hepatocytes (e.g., primary hepatocytes or cell lines like HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hypoxia chamber or incubator capable of regulating O2 levels
- Standard cell culture incubator (21% O2, 5% CO2)

Procedure:



- Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
- Cell Culture: Culture the cells for 24 hours in a standard incubator at 37°C, 5% CO2, and 21% O2 to allow for attachment.
- Induction of Hypoxia: Replace the culture medium with fresh, pre-warmed medium. Place the culture plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2, and 94% N2 at 37°C for 4 hours.
- Reoxygenation: After the hypoxic period, return the culture plates to a standard incubator with 21% O2 and 5% CO2 for 1 to 2 hours.

Protocol 2: Treatment with C105SR

C105SR can be applied at different stages of the H/R model to simulate various therapeutic strategies.

Procedure:

- Pharmacological Preconditioning: Add **C105SR** (e.g., at 0.5 μM or 1 μM) to the cell culture medium before the hypoxia phase. The compound remains present throughout hypoxia and reoxygenation.
- Pharmacological Postconditioning: Add C105SR to the cell culture medium only during the reoxygenation phase.[1]
- Continuous Treatment: Add C105SR to the cell culture medium for the entire duration of both the hypoxia and reoxygenation periods.[1]

Note: **C105SR** is typically dissolved in DMSO. A vehicle control (DMSO alone) should be run in parallel at the same dilution.

Protocol 3: Assessment of Cell Viability and Cytotoxicity

A. Cell Viability (e.g., using MTT or PrestoBlue™ assay):



- After the reoxygenation period, add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the normoxic control group.
- B. Cytotoxicity (Lactate Dehydrogenase LDH Release Assay):
- After reoxygenation, collect the cell culture supernatant.
- Perform the LDH assay on the supernatant according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength.
- Calculate LDH release as a percentage of the positive control (lysed cells).

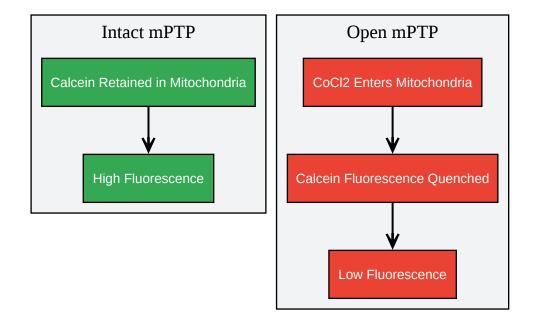
Protocol 4: Measurement of Apoptosis (Caspase 3/7 Activity)

- Following the H/R protocol, equilibrate the plate to room temperature.
- Add a luminogenic caspase 3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
- Mix gently and incubate at room temperature for the time specified by the manufacturer.
- Measure the luminescence using a plate reader.

Protocol 5: Evaluation of mPTP Opening (Calcein-AM/CoCl2 Assay)

This assay relies on the principle that calcein, a fluorescent dye, is retained in cells with intact mitochondrial membranes. Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.





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Caption: Logical diagram of the Calcein-AM/CoCl2 assay for mPTP opening.

Materials:

- Calcein-AM
- Cobalt Chloride (CoCl2)
- Propidium Iodide (PI) for simultaneous necrosis assessment
- Fluorescence microscope or plate reader

Procedure:

- Pre-treat cells with 1 μM Calcein-AM for 30 minutes.
- Add 1 mM CoCl2 for the last 10 minutes of the Calcein-AM incubation.
- Subject the cells to the H/R protocol (e.g., 4 hours of hypoxia followed by 1 hour of reoxygenation). C105SR (1 μM) and 3 μM PI are added for the entire duration of H/R.



 Measure the calcein fluorescence (Excitation/Emission ~495/515 nm) and PI fluorescence (Excitation/Emission ~535/617 nm). A decrease in calcein fluorescence indicates mPTP opening.

Conclusion

C105SR is a valuable research tool for studying the mechanisms of hypoxia/reoxygenation injury and for the development of therapeutic strategies to prevent it. Its specific inhibition of CypD and subsequent prevention of mPTP opening make it a potent mitoprotective agent. The protocols outlined in these notes provide a framework for utilizing **C105SR** to investigate and mitigate H/R-induced cell death in vitro.

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